molecular formula C11H16FNO B315900 2-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-METHYLPROPAN-1-OL

2-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-METHYLPROPAN-1-OL

Katalognummer: B315900
Molekulargewicht: 197.25 g/mol
InChI-Schlüssel: MQWSOOZAFLLTRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-METHYLPROPAN-1-OL is an organic compound with the molecular formula C11H16FNO It is a derivative of benzylamine, where the benzyl group is substituted with a fluorine atom at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-METHYLPROPAN-1-OL typically involves the reaction of 4-fluorobenzylamine with 2-methylpropan-1-ol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like methanol or ethanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-METHYLPROPAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-[(4-Fluorobenzyl)amino]-2-methylpropanone, while reduction may produce 2-[(4-Fluorobenzyl)amino]-2-methylpropane.

Wissenschaftliche Forschungsanwendungen

2-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-METHYLPROPAN-1-OL has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-METHYLPROPAN-1-OL involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may interact with receptors in the central nervous system, leading to changes in neurotransmitter levels and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-METHYLPROPAN-1-OL is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a fluorine atom. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C11H16FNO

Molekulargewicht

197.25 g/mol

IUPAC-Name

2-[(4-fluorophenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C11H16FNO/c1-11(2,8-14)13-7-9-3-5-10(12)6-4-9/h3-6,13-14H,7-8H2,1-2H3

InChI-Schlüssel

MQWSOOZAFLLTRJ-UHFFFAOYSA-N

SMILES

CC(C)(CO)NCC1=CC=C(C=C1)F

Kanonische SMILES

CC(C)(CO)NCC1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.